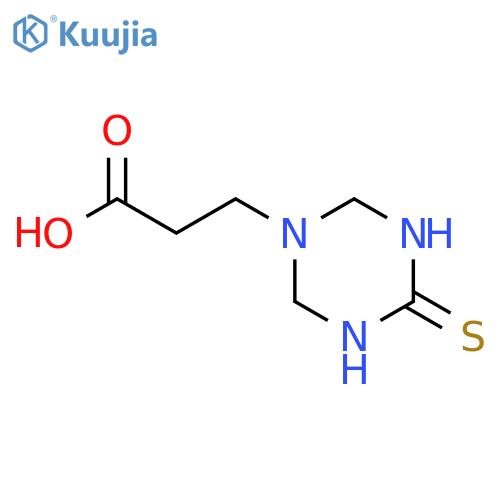Cas no 84982-67-2 (3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid)

84982-67-2 structure
商品名:3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid
3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid
- 3-(4-thioxo-1,3,5-triazinan-1-yl)propanoicacid
- 3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid
- 84982-67-2
- BAS 06491500
- STK988560
- F3325-0348
- SCHEMBL11042037
- CS-0359561
- 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid
- VU0610922-1
- AKOS000300046
-
- MDL: MFCD04035018
- インチ: InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12)
- InChIKey: OHELLDVEWGGEHW-UHFFFAOYSA-N
- ほほえんだ: S=C1NCN(CN1)CCC(O)=O
計算された属性
- せいみつぶんしりょう: 189.05719778Da
- どういたいしつりょう: 189.05719778Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.7Ų
- 疎水性パラメータ計算基準値(XlogP): -2.8
3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430231-1g |
3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid |
84982-67-2 | 97% | 1g |
¥2629.00 | 2024-07-28 | |
| Fluorochem | 028419-1g |
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid |
84982-67-2 | 1g |
£320.00 | 2022-03-01 |
3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
84982-67-2 (3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 857369-11-0(2-Oxoethanethioamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
